Pomalidomide 4'-PEG3-azide Pomalidomide 4'-PEG3-azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023993
InChI: InChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29)
SMILES:
Molecular Formula: C21H26N6O7
Molecular Weight: 474.5 g/mol

Pomalidomide 4'-PEG3-azide

CAS No.:

Cat. No.: VC16023993

Molecular Formula: C21H26N6O7

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Pomalidomide 4'-PEG3-azide -

Specification

Molecular Formula C21H26N6O7
Molecular Weight 474.5 g/mol
IUPAC Name 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29)
Standard InChI Key IRPMZWZENVORCT-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Pomalidomide 4'-PEG3-azide (CAS: 2271036-46-3 or 2267306-15-8 , discrepancies discussed in Section 5) features a three-part structure:

  • Cereblon-binding moiety: Derived from pomalidomide, this component recruits the E3 ubiquitin ligase cereblon (CRBN), essential for ubiquitin transfer.

  • PEG3 linker: A triethylene glycol spacer enhances solubility and flexibility, optimizing spatial alignment between cereblon and the target protein.

  • Terminal azide: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to alkyne-functionalized target ligands.

The molecular formula is reported as C21H26N6O7\text{C}_{21}\text{H}_{26}\text{N}_{6}\text{O}_{7} or C21H24N6O8\text{C}_{21}\text{H}_{24}\text{N}_{6}\text{O}_{8} , with molecular weights of 474.47 g/mol and 488.45 g/mol , respectively. These variations may stem from differences in hydration states or synthetic batches.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2271036-46-3 / 2267306-15-8
Molecular FormulaC21H26N6O7\text{C}_{21}\text{H}_{26}\text{N}_{6}\text{O}_{7}
Molecular Weight474.47 g/mol
Solubility200 mg/mL in DMSO
Storage Conditions-20°C under inert gas

Mechanism of Action in PROTAC Design

Cereblon Recruitment

The pomalidomide moiety binds cereblon, a component of the CRL4CRBN^\text{CRBN} E3 ligase complex, inducing conformational changes that enable substrate ubiquitination . This interaction is exploited to tag target proteins for degradation.

Linker Optimization

The PEG3 linker balances hydrophilicity and steric flexibility, ensuring optimal distance (≈14–20 Å) between cereblon and the target protein . Computational studies suggest PEG3’s ethylene oxide repeats minimize aggregation while maintaining proteasome accessibility.

Conjugation Chemistry

The terminal azide group facilitates bioorthogonal reactions with alkyne-modified target ligands (e.g., PARP inhibitors), forming stable triazole linkages . This modularity accelerates PROTAC prototyping.

Applications in Targeted Protein Degradation

PARP1 Degradation

Pomalidomide 4'-PEG3-azide was used to synthesize iRucaparib-TP3, a PROTAC that degrades PARP1 with a DC50_{50} (half-maximal degradation concentration) of 32 nM . PARP1 degradation circumvents resistance mechanisms seen in conventional PARP inhibitors, offering a novel strategy for BRCA-mutant cancers.

BRD4 Degradation

Fangqing Zhang et al. utilized this compound to develop PROTACs targeting BRD4, a transcriptional regulator implicated in cancer . The resulting degraders exhibited >90% BRD4 depletion at 100 nM, demonstrating its versatility across target classes.

Table 2: Representative PROTACs Using Pomalidomide 4'-PEG3-azide

PROTACTargetApplicationEfficacy (DC50_{50})Source
iRucaparib-TP3PARP1Oncology32 nM
Compound 3BRD4Hematologic Malignancy100 nM (90% degradation)

Discrepancies in Reported Data

Conflicting CAS numbers (2271036-46-3 vs. 2267306-15-8) and molecular formulas suggest possible batch-specific modifications or registration errors. Researchers should verify batch-specific certificates of analysis .

Future Directions

Ongoing studies aim to expand its use in degrading undruggable targets (e.g., KRAS, MYC) and improve linker pharmacokinetics. Hybrid linkers incorporating PEG3-azide with photoaffinity tags are being explored for spatial-temporal control of degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator